molecular formula C19H18O4 B14416971 Butanedioic acid, (diphenylmethylene)-, dimethyl ester CAS No. 84319-28-8

Butanedioic acid, (diphenylmethylene)-, dimethyl ester

Cat. No.: B14416971
CAS No.: 84319-28-8
M. Wt: 310.3 g/mol
InChI Key: GCOLETKTBSXGBS-UHFFFAOYSA-N
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Description

Butanedioic acid, (diphenylmethylene)-, dimethyl ester is an organic compound with the molecular formula C17H16O4 This compound is a derivative of butanedioic acid, where the hydrogen atoms are replaced by diphenylmethylene and dimethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, (diphenylmethylene)-, dimethyl ester typically involves the esterification of butanedioic acid derivatives with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (diphenylmethylene)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like ammonia (NH3) or halides (e.g., NaCl) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or halogenated derivatives.

Scientific Research Applications

Butanedioic acid, (diphenylmethylene)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of butanedioic acid, (diphenylmethylene)-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: A simpler ester derivative of butanedioic acid.

    Butanedioic acid, methylene-, dimethyl ester: Another ester derivative with a methylene group.

Uniqueness

Butanedioic acid, (diphenylmethylene)-, dimethyl ester is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and physical properties

Properties

CAS No.

84319-28-8

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

dimethyl 2-benzhydrylidenebutanedioate

InChI

InChI=1S/C19H18O4/c1-22-17(20)13-16(19(21)23-2)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

GCOLETKTBSXGBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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